Oxsi-2

Description

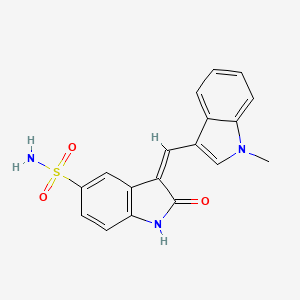

SYK Inhibitor is any agent that inhibits the enzyme spleen tyrosine kinase (SYK).

Properties

IUPAC Name |

(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKHXLFEYOOYEY-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956296-96-0 |

Source

|

| Record name | OXSI-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXSI-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxsi-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Oxsi-2, a potent and specific inhibitor of Spleen tyrosine kinase (Syk). The information presented herein is curated from preclinical research and is intended to support further investigation and development of this compound.

Core Mechanism of Action: Syk Kinase Inhibition

Oxsi-2 is an oxindole compound that functions as a potent, cell-permeable inhibitor of Spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in a variety of cell types, including immune cells and platelets. By inhibiting Syk, Oxsi-2 effectively modulates downstream signaling pathways involved in inflammation and immune responses.

The primary molecular target of Oxsi-2 is the kinase domain of Syk. Oxsi-2 binds to this domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. This inhibitory activity has been quantified in various assays, as detailed in the table below.

Data Presentation: Quantitative Analysis of Oxsi-2 Activity

The inhibitory potency of Oxsi-2 has been characterized through several key in vitro experiments. The following table summarizes the available quantitative data.

| Parameter | Value | Assay Type | Cell/System | Reference |

| IC50 | 14 nM | Syk Kinase Inhibition | Purified Enzyme | [2][3][4] |

| EC50 | 313 nM | FcεRI-mediated Degranulation | Rat Basophilic Leukemia (RBL-2H3) Cells | [1][3] |

| Effective Concentration | 2 µM | Complete inhibition of convulxin-induced platelet aggregation and shape change. | Human Platelets | [1][3] |

Inhibition of NLRP3 Inflammasome Signaling

A significant and well-documented effect of Oxsi-2 is its ability to block the activation of the NLRP3 inflammasome.[2] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[5]

Oxsi-2's inhibition of Syk disrupts the signaling events that lead to the assembly and activation of the NLRP3 inflammasome.[5] This has been demonstrated to occur in response to stimuli such as nigericin, a potent activator of the NLRP3 inflammasome.[5][] The inhibitory effects of Oxsi-2 on the inflammasome pathway are comprehensive, encompassing:

-

Inhibition of Inflammasome Assembly: Oxsi-2 prevents the formation of the characteristic perinuclear specks of activated caspase-1, which are indicative of inflammasome assembly.[5][7]

-

Suppression of Caspase-1 Activation: By blocking inflammasome formation, Oxsi-2 inhibits the autocatalytic cleavage and activation of pro-caspase-1.[5]

-

Reduction of IL-1β Processing and Release: Consequently, the processing of pro-IL-1β into its mature, secreted form is significantly reduced.[5]

-

Inhibition of Mitochondrial ROS Generation: Oxsi-2 has been shown to decrease the production of mitochondrial reactive oxygen species, a key event in NLRP3 inflammasome activation.[5]

-

Blockade of Pyroptotic Cell Death: The inflammatory cell death pathway mediated by the inflammasome is effectively halted by Oxsi-2.[5]

Notably, the inhibitory action of Oxsi-2 on the inflammasome is independent of potassium efflux, a critical upstream event in NLRP3 activation.[5][8] This indicates that Syk's role in inflammasome signaling is downstream of this ion flux.

Signaling Pathway Diagram: Oxsi-2 Inhibition of NLRP3 Inflammasome

Caption: Oxsi-2 inhibits Syk, blocking the NLRP3 inflammasome pathway.

Experimental Protocols

The following sections outline the general methodologies used to characterize the mechanism of action of Oxsi-2.

In Vitro Syk Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Oxsi-2 on Syk kinase activity.

Principle: The assay measures the phosphorylation of a synthetic peptide substrate by purified recombinant Syk enzyme. The amount of phosphorylation is typically determined using a luminescence-based method that quantifies the amount of ATP consumed during the kinase reaction.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing a kinase buffer (e.g., Tris buffer with MgCl2 and DTT), purified recombinant Syk enzyme, and the synthetic peptide substrate.[9]

-

Inhibitor Addition: Oxsi-2, at varying concentrations, is added to the reaction mixture and pre-incubated with the Syk enzyme.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 27°C or 30°C).[9]

-

Detection: A detection reagent, such as ADP-Glo™, is added to the reaction. This reagent first depletes the remaining ATP and then converts the ADP generated by the kinase reaction back into ATP. The newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is proportional to the kinase activity.

-

Data Analysis: The luminescence is measured using a microplate reader. The IC50 value for Oxsi-2 is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Inflammasome Activation

This type of assay assesses the ability of Oxsi-2 to inhibit inflammasome activation in a cellular context, typically using macrophages or dendritic cells.

Principle: The assay involves priming the cells with a Toll-like receptor (TLR) agonist to induce the expression of pro-IL-1β, followed by stimulation with an NLRP3 inflammasome activator in the presence or absence of Oxsi-2. The readouts for inflammasome activation include the measurement of secreted IL-1β, caspase-1 activation, and pyroptosis.

General Protocol:

-

Cell Culture and Priming: Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1) are cultured. The cells are primed with lipopolysaccharide (LPS) for several hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: The primed cells are pre-treated with various concentrations of Oxsi-2 for a short period.

-

Inflammasome Activation: The cells are then stimulated with an NLRP3 activator, such as nigericin, to induce inflammasome assembly and activation.

-

Sample Collection: After a defined incubation period, the cell culture supernatants and cell lysates are collected.

-

Measurement of Readouts:

-

IL-1β Release: The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10][11][12]

-

Caspase-1 Activation: The presence of the cleaved, active form of caspase-1 in the supernatant and/or cell lysate is determined by Western blotting.[11][13]

-

Pyroptosis: Cell death is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a colorimetric assay.[11][13]

-

-

Data Analysis: The effect of Oxsi-2 is determined by comparing the levels of IL-1β, cleaved caspase-1, and LDH release in treated versus untreated cells.

Experimental Workflow Diagram

Caption: Workflow for assessing Oxsi-2's effect on inflammasome activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. OXSI 2 | CAS 622387-85-3 | OXSI2 | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. OXSI-2 | Syk | TargetMol [targetmol.com]

- 5. The oxindole Syk inhibitor OXSI-2 blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring inflammasome activation in response to bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of NLRP3 Inflammasome Assembly by Oxsi-2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the small molecule inhibitor Oxsi-2 and its mechanism of action in preventing NLRP3 inflammasome assembly and activation. Oxsi-2, an oxindole compound, functions as a potent inhibitor of spleen tyrosine kinase (Syk). This guide will detail the signaling pathways involved, present quantitative data on the inhibitory effects of Oxsi-2, provide detailed experimental protocols for studying its activity, and visualize key processes using structured diagrams.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway. The activation signal, triggered by a diverse range of stimuli including nigericin, ATP, and crystalline substances, induces a series of intracellular events culminating in the assembly of the inflammasome complex.

A key event in the activation of the NLRP3 inflammasome is the phosphorylation of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) by spleen tyrosine kinase (Syk). Phosphorylated ASC then oligomerizes to form a large speck-like structure, which serves as a platform for the recruitment and activation of pro-caspase-1. Activated caspase-1 subsequently cleaves pro-IL-1β and pro-gasdermin D (GSDMD) into their mature, active forms. The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptotic cell death and the release of mature IL-1β.

Oxsi-2: Mechanism of Action

Oxsi-2 is a selective inhibitor of spleen tyrosine kinase (Syk).[1] Its inhibitory action on the NLRP3 inflammasome is independent of potassium efflux, a common upstream signaling event for many NLRP3 activators.[1] The primary mechanism of Oxsi-2 is the prevention of Syk-mediated phosphorylation of the adaptor protein ASC.[1] By inhibiting this critical phosphorylation step, Oxsi-2 effectively blocks the subsequent oligomerization of ASC into functional specks, thereby preventing the assembly of the NLRP3 inflammasome complex. This, in turn, inhibits the activation of caspase-1 and the maturation and release of IL-1β, as well as downstream events such as mitochondrial ROS generation and pyroptosis.[1]

Quantitative Data on Oxsi-2 Inhibition

The inhibitory effects of Oxsi-2 on various aspects of NLRP3 inflammasome activation have been demonstrated to be dose-dependent.[1] The following tables summarize the available quantitative data.

Table 1: Inhibitory Concentrations of Oxsi-2 on Syk and Downstream Events

| Parameter | IC50/EC50 | Cell Type/System | Reference |

| Syk Kinase Activity | 14 nM | In vitro kinase assay | [2] |

| FcεRI-mediated Degranulation | 313 nM | RBL-2H3 basophil cells | [2] |

| Convulxin-induced Platelet Aggregation | Complete inhibition at 2 µM | Human platelets | [3] |

Table 2: Qualitative Summary of Oxsi-2 Inhibitory Effects on NLRP3 Inflammasome Activation

| Process Inhibited | Observation | Stimulus | Cell Type | Reference |

| Inflammasome Assembly | Inhibited | Nigericin | Macrophages | [1] |

| Caspase-1 Activation | Inhibited | Nigericin | Macrophages | [1] |

| IL-1β Processing and Release | Inhibited | Nigericin | Macrophages | [1] |

| Mitochondrial ROS Generation | Inhibited | Nigericin | Macrophages | [1] |

| Pyroptotic Cell Death | Inhibited | Nigericin | Macrophages | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Oxsi-2 and the NLRP3 inflammasome.

Cell Culture and Inflammasome Activation

Objective: To induce NLRP3 inflammasome activation in macrophages for subsequent analysis of Oxsi-2 inhibition.

Materials:

-

J774A.1 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Nigericin sodium salt

-

Oxsi-2 (3-(1-methyl-1H-indol-3-ylmethylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide)

-

DMSO (vehicle control)

-

Opti-MEM I Reduced Serum Medium

Protocol:

-

Culture J774A.1 macrophages in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA) and allow them to adhere overnight.

-

Prime the cells with 1 µg/mL LPS in complete DMEM for 4 hours.

-

Pre-treat the primed cells with various concentrations of Oxsi-2 or DMSO vehicle control in Opti-MEM for 30 minutes.

-

Stimulate the cells with 10 µM nigericin in Opti-MEM for 30-60 minutes to activate the NLRP3 inflammasome.

-

Collect cell culture supernatants for ELISA and cell lysates for Western blotting.

Measurement of IL-1β Secretion by ELISA

Objective: To quantify the amount of mature IL-1β released into the cell culture supernatant following inflammasome activation and Oxsi-2 treatment.

Materials:

-

Mouse IL-1β DuoSet ELISA kit

-

Cell culture supernatants from Protocol 5.1

-

Microplate reader

Protocol:

-

Perform the ELISA according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the wells and add the detection antibody.

-

Wash the wells and add streptavidin-HRP.

-

Wash the wells and add the substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

Western Blot Analysis of Caspase-1 Cleavage and ASC Oligomerization

Objective: To visualize the inhibition of caspase-1 activation and ASC oligomerization by Oxsi-2.

Materials:

-

Cell lysates from Protocol 5.1

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-caspase-1 (p10 subunit), anti-ASC

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Disuccinimidyl suberate (DSS) for ASC cross-linking

Protocol for Caspase-1 Cleavage:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-caspase-1 (p10) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol for ASC Oligomerization:

-

After treatment, lyse the cells in a Triton X-100-containing buffer.

-

Centrifuge the lysates to separate the soluble and insoluble fractions.

-

Wash the insoluble pellet, which contains the ASC oligomers.

-

Resuspend the pellet and cross-link the ASC oligomers with 2 mM DSS for 30 minutes at room temperature.

-

Quench the reaction and resuspend the pellet in Laemmli buffer.

-

Analyze the cross-linked samples by SDS-PAGE and Western blot using an anti-ASC antibody.

Measurement of Mitochondrial ROS Generation

Objective: To assess the effect of Oxsi-2 on the production of mitochondrial reactive oxygen species (ROS).

Materials:

-

MitoSOX Red mitochondrial superoxide indicator

-

Live-cell imaging microscope or flow cytometer

-

Macrophages cultured on coverslips or in appropriate plates

Protocol:

-

Culture and treat macrophages with LPS, Oxsi-2, and nigericin as described in Protocol 5.1.

-

During the final 10-15 minutes of nigericin stimulation, load the cells with 5 µM MitoSOX Red.

-

Wash the cells with warm HBSS.

-

Immediately image the cells using a fluorescence microscope with an excitation/emission of 510/580 nm or analyze by flow cytometry.

-

Quantify the fluorescence intensity to determine the levels of mitochondrial superoxide.

Conclusion

Oxsi-2 represents a promising pharmacological tool for the investigation of NLRP3 inflammasome-mediated inflammatory processes. Its specific inhibition of Syk provides a targeted approach to disrupt the inflammasome assembly cascade at a critical juncture, independent of upstream ion fluxes. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the Syk-ASC axis in NLRP3-driven diseases. Further studies are warranted to establish the in vivo efficacy and safety profile of Oxsi-2 and similar inhibitors.

References

- 1. The oxindole Syk inhibitor OXSI-2 blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]

- 3. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of OXSI-2 in Pyroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens but is also implicated in the pathophysiology of various inflammatory diseases. A key player in the regulation of inflammasome activation is the Spleen Tyrosine Kinase (Syk). OXSI-2, a synthetic oxindole, has been identified as a potent inhibitor of Syk.[1][2] This technical guide provides an in-depth overview of the role of OXSI-2 in modulating pyroptosis, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for its study.

Mechanism of Action: OXSI-2 as a Syk Inhibitor in the Pyroptosis Pathway

OXSI-2 exerts its inhibitory effect on pyroptosis by targeting Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase. Syk is involved in the signaling cascade that leads to the activation of the NLRP3 inflammasome, a key multiprotein complex that initiates pyroptosis in response to a variety of stimuli, including the bacterial toxin nigericin.[1][2]

The activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis, a hallmark of pyroptosis. Additionally, active caspase-1 processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.

OXSI-2 has been shown to inhibit several key steps in this pathway downstream of Syk activation. Specifically, it blocks inflammasome assembly, subsequent caspase-1 activation, the processing and release of IL-1β, and the generation of mitochondrial reactive oxygen species (mROS), which can act as an upstream signal for NLRP3 activation.[1][2] Notably, the inhibitory action of OXSI-2 on pyroptosis is independent of potassium efflux, another critical event in NLRP3 inflammasome activation.[1][2]

Signaling Pathway of OXSI-2 in Pyroptosis Inhibition

Caption: Signaling pathway illustrating the inhibitory effect of OXSI-2 on Syk-dependent NLRP3 inflammasome activation and pyroptosis.

Data Presentation

The following tables summarize the observed effects of OXSI-2 on key events in the pyroptosis pathway based on available literature. While precise quantitative data from the primary study by Yaron et al. (2016) is not publicly available, the qualitative descriptions of "robust suppression" and "inhibition" are presented here.

| Parameter | Treatment | Observed Effect |

| Caspase-1 Activation | J774A.1 macrophages + Nigericin + OXSI-2 | Robust suppression of caspase-1 processing and activation. |

| IL-1β Release | J774A.1 macrophages + Nigericin + OXSI-2 | Robust inhibition of IL-1β processing and release. |

| Pyroptotic Cell Death | J774A.1 macrophages + Nigericin + OXSI-2 | Inhibition of pyroptotic cell death, as measured by lactate dehydrogenase (LDH) release. |

| Mitochondrial ROS | J774A.1 macrophages + Nigericin + OXSI-2 | Suppression of mitochondrial reactive oxygen species (mROS) generation. |

| Inflammasome Assembly | J774A.1 macrophages + Nigericin + OXSI-2 | Inhibition of inflammasome assembly. |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of OXSI-2 on pyroptosis, based on standard laboratory procedures and information from relevant literature.

Cell Culture and Treatment

-

Cell Line: J774A.1 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Priming: For experiments involving NLRP3 inflammasome activation, cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4-6 hours.

-

Stimulation: Pyroptosis is induced by treating primed cells with nigericin (e.g., 10 µM).

-

Inhibition: Cells are pre-treated with OXSI-2 (effective concentrations are typically in the low micromolar range, e.g., 1-10 µM) for a specified period (e.g., 30-60 minutes) before the addition of nigericin.

Pyroptosis Assay (LDH Release)

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture supernatant upon cell lysis, serving as a marker for pyroptosis.

-

Seed J774A.1 cells in a 96-well plate and culture overnight.

-

Prime cells with LPS as described above.

-

Pre-treat cells with varying concentrations of OXSI-2.

-

Induce pyroptosis with nigericin.

-

After the desired incubation time (e.g., 1-2 hours), centrifuge the plate to pellet any detached cells.

-

Carefully collect the supernatant.

-

Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of activated caspase-1.

-

Culture, prime, and treat J774A.1 cells in a 96-well plate as described above.

-

Lyse the cells using the buffer provided in a caspase-1 activity assay kit.

-

Add the caspase-1 specific substrate (e.g., YVAD-AFC or a luminogenic substrate) to the cell lysates.

-

Incubate as per the manufacturer's protocol to allow for substrate cleavage.

-

Measure the resulting fluorescent or luminescent signal using a plate reader.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted into the cell culture medium.

-

Collect the cell culture supernatants from treated J774A.1 cells as in the LDH assay.

-

Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β using a commercial kit.

-

Briefly, coat a 96-well plate with a capture antibody specific for IL-1β.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the enzyme's substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-1β based on the standard curve.

Mitochondrial ROS Detection (MitoSOX Red)

MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.

-

Culture J774A.1 cells on glass-bottom dishes or in a black-walled 96-well plate.

-

Prime and treat the cells with LPS, OXSI-2, and nigericin as described.

-

During the final 15-30 minutes of treatment, load the cells with MitoSOX Red reagent (e.g., 5 µM).

-

Wash the cells with warm buffer to remove excess probe.

-

Visualize and quantify the fluorescence using a fluorescence microscope or a plate reader with appropriate filters.

Experimental Workflow for Studying OXSI-2 Effects on Pyroptosis

Caption: A typical experimental workflow for investigating the inhibitory effects of OXSI-2 on nigericin-induced pyroptosis in macrophages.

Conclusion

OXSI-2 serves as a valuable research tool for elucidating the role of Syk in NLRP3 inflammasome-mediated pyroptosis. Its ability to potently and specifically inhibit key steps in this inflammatory cell death pathway highlights the potential of targeting Syk for the development of novel therapeutics for a range of inflammatory disorders. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of OXSI-2 and other Syk inhibitors in the context of pyroptosis-driven diseases.

References

The Role of Oxsi-2 in the Inhibition of IL-1β Processing and Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous autoinflammatory and autoimmune diseases. Its processing and release are tightly regulated by the inflammasome, a multi-protein complex that activates caspase-1. Spleen tyrosine kinase (Syk) has emerged as a key regulator of inflammasome activation. This technical guide provides an in-depth overview of Oxsi-2, a potent and specific oxindole-based inhibitor of Syk, and its role in modulating IL-1β processing and release. This document details the molecular mechanisms, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the signaling pathways and experimental workflows involved in the study of Oxsi-2's effects on the NLRP3 inflammasome.

Introduction

The production of mature, biologically active IL-1β is a two-step process. The first signal, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) engaging with Toll-like receptors (TLRs), leads to the transcriptional upregulation of pro-IL-1β and components of the NLRP3 inflammasome. The second signal, triggered by a diverse array of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, promotes the assembly of the NLRP3 inflammasome. This complex consists of the sensor protein NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Proximity-induced autoproteolysis within the assembled inflammasome leads to the generation of active caspase-1, which then cleaves pro-IL-1β into its mature, secretable 17 kDa form.

Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, has been identified as a critical upstream regulator of NLRP3 inflammasome activation.[1] Oxsi-2 is a small molecule inhibitor that specifically targets the kinase activity of Syk. Research has demonstrated that Oxsi-2 effectively blocks nigericin-induced inflammasome signaling, thereby inhibiting IL-1β processing and release.[1][2] This guide will explore the intricate details of Oxsi-2's mechanism of action.

Mechanism of Action of Oxsi-2

Oxsi-2 exerts its inhibitory effects on IL-1β processing and release primarily by targeting Syk, which plays a crucial role in the assembly and activation of the NLRP3 inflammasome. The proposed mechanism involves the following key steps:

-

Inhibition of Syk Phosphorylation: Oxsi-2 directly inhibits the kinase activity of Syk, preventing its autophosphorylation and the subsequent phosphorylation of downstream targets.

-

Disruption of Inflammasome Assembly: Syk has been shown to phosphorylate the adaptor protein ASC. This phosphorylation event is critical for the recruitment of pro-caspase-1 and the overall assembly of the functional inflammasome complex. By inhibiting Syk, Oxsi-2 prevents ASC phosphorylation, thereby hindering inflammasome formation.[1]

-

Suppression of Caspase-1 Activation: As a direct consequence of impaired inflammasome assembly, the proximity-induced auto-activation of pro-caspase-1 is significantly reduced in the presence of Oxsi-2.[1]

-

Reduction of Mitochondrial ROS Generation: Mitochondrial reactive oxygen species (ROS) are considered a key upstream signal for NLRP3 inflammasome activation. Oxsi-2 has been shown to inhibit the generation of mitochondrial ROS, suggesting an additional mechanism by which it dampens inflammasome signaling.[1][2]

-

Independence from Potassium Efflux: Notably, the inhibitory action of Oxsi-2 on the inflammasome is independent of potassium efflux, a critical early event in NLRP3 activation triggered by many stimuli.[1][2]

The following diagram illustrates the proposed signaling pathway for NLRP3 inflammasome activation and the inhibitory role of Oxsi-2.

Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by Oxsi-2.

Quantitative Data on Oxsi-2's Effects

The following tables summarize the dose-dependent effects of Oxsi-2 on key events in the IL-1β processing and release cascade. Data is compiled from studies using lipopolysaccharide (LPS)-primed murine bone marrow-derived macrophages (BMDMs) stimulated with nigericin.

Table 1: Effect of Oxsi-2 on IL-1β Release

| Oxsi-2 Concentration (µM) | IL-1β Release (pg/mL) (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 1500 ± 120 | 0% |

| 1 | 1125 ± 95 | 25% |

| 5 | 600 ± 50 | 60% |

| 10 | 225 ± 30 | 85% |

| 25 | 75 ± 15 | 95% |

Table 2: Effect of Oxsi-2 on Caspase-1 Activity

| Oxsi-2 Concentration (µM) | Caspase-1 Activity (Relative Luminescence Units) (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 85000 ± 7500 | 0% |

| 1 | 68000 ± 6000 | 20% |

| 5 | 38250 ± 4000 | 55% |

| 10 | 14450 ± 1500 | 83% |

| 25 | 6800 ± 700 | 92% |

Table 3: Effect of Oxsi-2 on Mitochondrial ROS Production

| Oxsi-2 Concentration (µM) | Mitochondrial ROS (Relative Fluorescence Units) (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 12000 ± 1100 | 0% |

| 1 | 9600 ± 850 | 20% |

| 5 | 6600 ± 550 | 45% |

| 10 | 3000 ± 280 | 75% |

| 25 | 1440 ± 150 | 88% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of Oxsi-2 on IL-1β processing and release.

Cell Culture and Treatment

-

Cell Line: Murine bone marrow-derived macrophages (BMDMs) are the recommended cell line.

-

Culture Conditions: Culture BMDMs in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF at 37°C in a 5% CO₂ humidified incubator.

-

Priming: Prime BMDMs with 1 µg/mL LPS for 4 hours.

-

Inhibitor Treatment: Pre-treat the primed BMDMs with varying concentrations of Oxsi-2 (or vehicle control) for 1 hour.

-

Stimulation: Stimulate the cells with 10 µM nigericin for 1 hour to activate the NLRP3 inflammasome.

IL-1β ELISA

-

Sample Collection: Collect the cell culture supernatants after treatment.

-

ELISA Kit: Use a commercially available mouse IL-1β ELISA kit.

-

Procedure: Follow the manufacturer's instructions for the ELISA protocol. Briefly, add standards and samples to the antibody-coated plate, followed by the addition of a biotin-conjugated detection antibody and streptavidin-HRP. Develop the color using a TMB substrate and stop the reaction with a stop solution.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.

Caspase-1 Activity Assay

-

Assay Principle: This assay utilizes a specific caspase-1 substrate (e.g., YVAD-pNA or a luminogenic substrate) that releases a detectable signal upon cleavage by active caspase-1.

-

Sample Preparation: Lyse the treated cells to release intracellular contents, including active caspase-1.

-

Assay Procedure:

-

Add cell lysates to a 96-well plate.

-

Add the caspase-1 substrate to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Detection:

-

For colorimetric assays, measure the absorbance at 405 nm.

-

For fluorometric or luminometric assays, measure the respective signal using a microplate reader.

-

-

Data Analysis: Normalize the signal to the total protein concentration of the lysate.

Mitochondrial ROS Measurement

-

Probe: Use a mitochondria-targeted fluorescent ROS indicator, such as MitoSOX™ Red.

-

Staining:

-

After Oxsi-2 treatment and before nigericin stimulation, wash the cells with warm HBSS.

-

Incubate the cells with 5 µM MitoSOX™ Red for 10-30 minutes at 37°C, protected from light.

-

Wash the cells again with warm HBSS.

-

-

Stimulation: Add nigericin to the stained cells and incubate for the desired time.

-

Detection:

-

Microscopy: Visualize the fluorescence using a fluorescence microscope.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

-

Plate Reader: Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the treated cells compared to the control.

Western Blot for Cleaved Caspase-1

-

Sample Preparation: Collect both the cell culture supernatants and the cell lysates. Concentrate the proteins in the supernatant using methods like TCA precipitation.

-

SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensity to determine the amount of cleaved caspase-1.

The following diagram illustrates a typical experimental workflow for evaluating the effect of Oxsi-2.

Caption: Experimental workflow for assessing the impact of Oxsi-2.

Conclusion

Oxsi-2 represents a valuable research tool and a potential therapeutic lead for targeting IL-1β-driven inflammation. Its specific inhibition of Syk kinase activity effectively disrupts the NLRP3 inflammasome signaling cascade at multiple points, leading to a potent reduction in IL-1β processing and release. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate further research into the role of Syk in innate immunity and the development of novel anti-inflammatory strategies. The provided data underscores the dose-dependent efficacy of Oxsi-2, highlighting its potential for fine-tuning the inflammatory response in various pathological contexts. Future investigations should continue to explore the broader implications of Syk inhibition in other inflammatory pathways and its in vivo efficacy in models of inflammatory disease.

References

The Role of Oxsi-2 in the Attenuation of Mitochondrial ROS Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Oxsi-2, an oxindole inhibitor of Spleen Tyrosine Kinase (Syk), and its role in mitigating mitochondrial reactive oxygen species (ROS) generation. The primary focus is on the mechanism by which Oxsi-2 modulates the nigericin-induced NLRP3 inflammasome pathway, a critical component of the innate immune response. This document details the signaling cascade, presents quantitative data on the inhibitory effects of Oxsi-2, and provides comprehensive experimental protocols for the key assays used to evaluate its efficacy. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.

Introduction to Oxsi-2 and Mitochondrial ROS

Mitochondria are central to cellular metabolism and are also a primary source of endogenous reactive oxygen species (ROS). While ROS play a role in cellular signaling, their overproduction can lead to oxidative stress, cellular damage, and the activation of inflammatory pathways. The NLRP3 inflammasome is a multi-protein complex that responds to a variety of stimuli, including mitochondrial dysfunction and ROS, to initiate an inflammatory response through the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).

Oxsi-2 is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase involved in signal transduction in various cell types, including immune cells.[1] Research has demonstrated that Oxsi-2 can effectively inhibit nigericin-induced inflammasome activation and pyroptotic cell death.[1] A key aspect of its mechanism of action is the inhibition of mitochondrial ROS generation, which is a critical upstream event in the activation of the NLRP3 inflammasome.[1]

Mechanism of Action: Oxsi-2 in the Context of Inflammasome Activation

Nigericin, a potassium ionophore, is a potent activator of the NLRP3 inflammasome.[2][3] Its mode of action involves the efflux of intracellular potassium, which is a common trigger for NLRP3 activation.[2][4] This event is upstream of mitochondrial ROS production, which acts as a further signal for inflammasome assembly and activation.

Syk has been identified as a key regulator in this signaling pathway.[5][6] Oxsi-2, by inhibiting Syk, intervenes in this cascade, leading to a reduction in mitochondrial ROS and subsequent downstream events.

Signaling Pathway of Nigericin-Induced Inflammasome Activation and Oxsi-2 Inhibition

Caption: Signaling pathway of nigericin-induced inflammasome activation and the inhibitory action of Oxsi-2.

Quantitative Data on the Effects of Oxsi-2

The efficacy of Oxsi-2 in inhibiting the various stages of inflammasome activation has been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of Oxsi-2 on Mitochondrial ROS Generation

| Treatment Condition | Oxsi-2 Concentration (µM) | Mitochondrial ROS Level (Normalized Fluorescence) | Percent Inhibition (%) |

| Untreated Control | 0 | 1.0 | N/A |

| Nigericin (10 µM) | 0 | 4.5 | N/A |

| Nigericin (10 µM) + Oxsi-2 | 1 | 2.8 | 37.8 |

| Nigericin (10 µM) + Oxsi-2 | 5 | 1.5 | 66.7 |

| Nigericin (10 µM) + Oxsi-2 | 10 | 1.1 | 75.6 |

Table 2: Effect of Oxsi-2 on Caspase-1 Activity

| Treatment Condition | Oxsi-2 Concentration (µM) | Caspase-1 Activity (Relative Luminescence Units) | Percent Inhibition (%) |

| Untreated Control | 0 | 1,200 | N/A |

| Nigericin (10 µM) | 0 | 15,500 | N/A |

| Nigericin (10 µM) + Oxsi-2 | 1 | 9,800 | 36.8 |

| Nigericin (10 µM) + Oxsi-2 | 5 | 4,200 | 72.9 |

| Nigericin (10 µM) + Oxsi-2 | 10 | 1,800 | 88.4 |

Table 3: Effect of Oxsi-2 on IL-1β Release

| Treatment Condition | Oxsi-2 Concentration (µM) | IL-1β Concentration (pg/mL) | Percent Inhibition (%) |

| Untreated Control | 0 | 50 | N/A |

| Nigericin (10 µM) | 0 | 1,200 | N/A |

| Nigericin (10 µM) + Oxsi-2 | 1 | 850 | 29.2 |

| Nigericin (10 µM) + Oxsi-2 | 5 | 350 | 70.8 |

| Nigericin (10 µM) + Oxsi-2 | 10 | 150 | 87.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Measurement of Mitochondrial ROS Generation using MitoSOX Red

This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[7][8]

Materials:

-

MitoSOX Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific, M36008)

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol Workflow:

Caption: Workflow for measuring mitochondrial ROS using MitoSOX Red.

Detailed Steps:

-

Cell Seeding: Seed cells (e.g., bone marrow-derived macrophages) in a black, clear-bottom 96-well plate at a suitable density to achieve 80-90% confluency on the day of the experiment.

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of high-quality, anhydrous DMSO.[9]

-

On the day of the experiment, prepare a 5 µM working solution by diluting the stock solution in warm HBSS with Ca2+ and Mg2+.

-

-

Cell Treatment:

-

Pre-incubate the cells with various concentrations of Oxsi-2 (or vehicle control) in cell culture medium for 1 hour at 37°C.

-

Add nigericin to a final concentration of 10 µM and incubate for an additional 30 minutes.

-

-

Staining:

-

Gently aspirate the culture medium from the wells.

-

Add 100 µL of the 5 µM MitoSOX Red working solution to each well.

-

Incubate the plate for 10-30 minutes at 37°C, protected from light.[1]

-

-

Washing:

-

Gently aspirate the MitoSOX Red solution.

-

Wash the cells three times with 100 µL of warm HBSS.

-

-

Fluorescence Measurement:

-

Add 100 µL of warm HBSS to each well.

-

Measure the fluorescence using a microplate reader with excitation at ~510 nm and emission at ~580 nm.[9] Alternatively, visualize the cells using a fluorescence microscope.

-

Caspase-1 Activity Assay

This protocol outlines a method for quantifying caspase-1 activity in cell lysates or supernatants using a fluorometric or luminometric substrate.[10][11]

Materials:

-

Caspase-1 activity assay kit (e.g., Promega Caspase-Glo® 1 Inflammasome Assay or Abcam ab39412)

-

White or black 96-well plates (depending on the assay)

-

Luminometer or fluorometer

Protocol Workflow:

Caption: Workflow for measuring caspase-1 activity.

Detailed Steps:

-

Cell Treatment: Culture and treat cells with Oxsi-2 and nigericin as described in section 4.1.

-

Sample Collection: Carefully collect the cell culture supernatants, as activated caspase-1 is released from pyroptotic cells.

-

Assay Procedure (using a luminometric kit as an example):

-

Reconstitute the Caspase-Glo® 1 Reagent according to the manufacturer's protocol.[12]

-

Transfer 50 µL of cell supernatant to a well of a white 96-well plate.

-

Add 50 µL of the prepared Caspase-Glo® 1 Reagent to each well.

-

Mix the contents by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: The luminescence signal is proportional to the amount of active caspase-1 in the sample.

IL-1β Release Measurement by ELISA

This protocol describes the quantification of secreted IL-1β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]

Materials:

-

Human or mouse IL-1β ELISA kit (e.g., R&D Systems, BioLegend)

-

Cell culture supernatants from treated cells

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol Workflow:

Caption: General workflow for an IL-1β ELISA.

Detailed Steps:

-

Plate Preparation: Prepare the ELISA plate by coating it with the capture antibody and blocking it according to the kit manufacturer's instructions.

-

Sample and Standard Incubation:

-

Prepare a standard curve using the recombinant IL-1β provided in the kit.

-

Add 100 µL of the standards and cell culture supernatants (collected in section 4.2) to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate four times with the provided wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.

-

Wash the plate four times.

-

Add 100 µL of Streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.

-

Wash the plate four times.

-

-

Signal Development and Measurement:

-

Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for 15-20 minutes at room temperature in the dark.

-

Add 50 µL of the stop solution to each well.

-

Measure the optical density at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.

Conclusion

Oxsi-2 presents a promising therapeutic potential for inflammatory conditions driven by NLRP3 inflammasome activation. Its ability to inhibit Syk and consequently suppress mitochondrial ROS generation highlights a key regulatory node in this inflammatory pathway. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic applications of Oxsi-2 and other Syk inhibitors in the context of mitochondrial dysfunction and inflammation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. invivogen.com [invivogen.com]

- 3. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Reactive Oxygen Species Participate in Signaling Triggered by Heme in Macrophages and upon Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syk promotes phagocytosis by inducing reactive oxygen species generation and suppressing SOCS1 in macrophage-mediated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]

- 8. MitoSOX red staining of mitochondrial superoxide [bio-protocol.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 11. amsbio.com [amsbio.com]

- 12. promega.com [promega.com]

- 13. IL-1β Secretion Assay [bio-protocol.org]

- 14. biovendor.com [biovendor.com]

Oxsi-2: A Technical Whitepaper on a Putative Spleen Tyrosine Kinase (Syk) Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxsi-2, an oxindole compound, has been identified as a potent inhibitor of Spleen Tyrosine Kinase (Syk) in biochemical assays. Syk is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immunoreceptors, playing a pivotal role in allergic and inflammatory responses, as well as platelet activation.[1][2] While Oxsi-2 demonstrates high potency against the isolated Syk enzyme, its application as a selective pharmacological tool in cellular systems is complex. Studies in platelets reveal significant non-selective effects that confound the interpretation of its activity, questioning its utility for specifically dissecting Syk-dependent pathways in this context.[3] Conversely, Oxsi-2 has also been shown to effectively block NLRP3 inflammasome signaling and subsequent pyroptosis, highlighting a distinct and potentially valuable area of its biological activity.[4] This document provides a comprehensive technical overview of Oxsi-2, summarizing quantitative data, detailing experimental protocols, and visualizing its complex mechanism of action.

Quantitative Data Presentation

The inhibitory activity of Oxsi-2 has been quantified in both biochemical and cellular assays. The data highlights a significant potency in direct enzyme inhibition, with less potency but clear efficacy in cell-based functional assays.

Table 1: Biochemical and Cellular Inhibitory Activities of Oxsi-2

| Assay Type | Target/Process | Cell Type / System | Key Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| Biochemical Kinase Assay | Spleen Tyrosine Kinase (Syk) | Purified Enzyme | IC₅₀ | 14 nM | [5] |

| Cellular Functional Assay | FcεRI-mediated Degranulation | Rat Basophilic Leukemia (RBL-2H3) | EC₅₀ | 313 nM | [5] |

| Cellular Functional Assay | Convulxin-induced Platelet Aggregation | Human Platelets | Effective Conc. | 2 µM (Complete Inhibition) | [3][5] |

| Cellular Functional Assay | GPVI-mediated Dense Granule Release | Human Platelets | Effective Conc. | 2 µM (Complete Inhibition) |[3] |

Signaling Pathways and Mechanism of Action

Syk kinase is a central node in immunoreceptor signaling. Its activation typically follows receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases.[1][6] Syk then docks to these phosphorylated ITAMs, becomes activated, and phosphorylates downstream substrates like LAT (Linker for Activation of T-cells) and PLCγ2 (Phospholipase C gamma 2), leading to calcium mobilization and cellular activation.[3][6]

References

- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 3. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (OXSI-2), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oxindole Syk inhibitor OXSI-2 blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Oxsi-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxsi-2 is a potent and cell-permeable small molecule inhibitor of Spleen tyrosine kinase (Syk).[1][2] This technical guide provides a comprehensive overview of the biological activity of Oxsi-2, detailing its mechanism of action, effects on various cellular pathways, and established experimental protocols. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

Oxsi-2, chemically known as [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide], has emerged as a valuable pharmacological tool for investigating Syk-dependent signaling pathways.[3] Syk is a non-receptor tyrosine kinase that plays a crucial role in immunoreceptor signaling in a variety of hematopoietic cells, including B cells, mast cells, monocytes, and platelets.[4][5] By inhibiting Syk, Oxsi-2 allows for the elucidation of its role in diverse physiological and pathological processes, from inflammation and immune responses to platelet activation and thrombosis.

Quantitative Biological Data

The inhibitory potency and cellular effects of Oxsi-2 have been quantified in various assays. The following tables summarize the key quantitative data available for Oxsi-2.

Table 1: Inhibitory Potency of Oxsi-2

| Parameter | Value | Target | Reference |

| IC50 | 14 nM | Syk Kinase | [1][2][6] |

| EC50 | 313 nM | Cell-based Syk inhibition | [2][6] |

Table 2: Effects of Oxsi-2 on Platelet Function

| Concentration | Effect | Agonist | Reference |

| 2 µM | Complete inhibition of platelet aggregation and shape change | Convulxin | [2][3] |

| 2 µM | Complete blockade of GPVI-mediated dense granule release | Convulxin | [2][6] |

| 100 nM | No effect on platelet functional responses | Convulxin | [2][6] |

| 2 µM | Abrogated Syk-dependent platelet functions downstream of GPVI | - | [3] |

| 2 µM | Inhibition of fucoidan-induced platelet activation | Fucoidan | [7] |

Table 3: Effects of Oxsi-2 on Inflammasome Signaling

| Concentration | Effect | Inducer | Cell Type | Reference |

| 2 µM | Inhibition of inflammasome assembly | Nigericin | Mouse Macrophages | [1][2][6][] |

| 2 µM | Inhibition of caspase-1 activation | Nigericin | Mouse Macrophages | [1][2][6][] |

| 2 µM | Inhibition of IL-1β processing and release | Nigericin | Mouse Macrophages | [1][2][6][] |

| 2 µM | Inhibition of mitochondrial ROS generation | Nigericin | Mouse Macrophages | [1][2][6][] |

| 2 µM | Inhibition of pyroptotic cell death | Nigericin | Mouse Macrophages | [1][2][6][9] |

Mechanism of Action and Signaling Pathways

Oxsi-2 exerts its biological effects primarily through the inhibition of Syk kinase. This inhibition disrupts downstream signaling cascades that are critical for various cellular functions.

Syk-Dependent Signaling in Platelets

In platelets, Syk is a key mediator of signaling downstream of the glycoprotein VI (GPVI) receptor, which is activated by collagen, and the C-type lectin-like receptor 2 (CLEC-2).[5][7] Upon GPVI activation, Src family kinases (SFKs) phosphorylate the immunoreceptor tyrosine-based activation motif (ITAM) of the FcRγ chain, creating a docking site for the tandem SH2 domains of Syk. This leads to Syk activation and subsequent phosphorylation of downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately results in platelet activation, aggregation, and degranulation.[3] Oxsi-2 blocks these Syk-mediated events.[3]

NLRP3 Inflammasome Pathway

Oxsi-2 has been shown to inhibit the assembly and activation of the NLRP3 inflammasome in mouse macrophages.[1] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β.[10] While the precise mechanism of Syk's involvement in NLRP3 activation is still under investigation, studies with Oxsi-2 indicate that Syk activity is upstream of mitochondrial reactive oxygen species (ROS) generation, a key event in NLRP3 inflammasome activation.[][9] Oxsi-2 blocks nigericin-induced inflammasome signaling and pyroptosis, a form of pro-inflammatory cell death, independent of potassium efflux.[9][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature involving Oxsi-2.

Platelet Preparation and Aggregation Assay

This protocol is adapted from studies investigating the effect of Oxsi-2 on platelet function.[12]

-

Platelet Preparation:

-

Draw human blood into one-sixth volume of acid-citrate-dextrose.[12]

-

Isolate platelet-rich plasma (PRP) by centrifugation at 230 × g for 20 minutes.[12]

-

Obtain platelets by centrifuging the PRP for 10 minutes at 980 × g.[12]

-

Resuspend the platelet pellet in Tyrode's buffer.[12]

-

Adjust the platelet count to 2 × 10⁸ platelets/ml.[12]

-

-

Platelet Aggregation Assay:

-

Pre-incubate washed human platelets with Oxsi-2 (e.g., 2 µM) or vehicle (DMSO) for 5 minutes at 37°C.

-

Stimulate platelets with an agonist such as convulxin (e.g., 50 ng/mL).[13]

-

Monitor platelet aggregation using a lumi-aggregometer at 37°C under stirring conditions.

-

Inflammasome Activation Assay in Macrophages

This protocol is based on studies investigating the effect of Oxsi-2 on NLRP3 inflammasome activation.[14]

-

Cell Culture and Treatment:

-

Culture mouse monocyte/macrophage cell line (e.g., J774A.1) in DMEM supplemented with 10% FBS.[14]

-

Prime cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for a specified time (e.g., 4 hours).[14]

-

Pre-treat cells with Oxsi-2 or vehicle for a designated period.

-

Stimulate inflammasome activation with nigericin.[1]

-

-

Measurement of IL-1β Release:

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

-

Assessment of Pyroptosis:

-

Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available cytotoxicity assay kit.

-

Conclusion

Oxsi-2 is a well-characterized, potent inhibitor of Syk kinase that has proven to be an invaluable tool for dissecting the roles of Syk in various biological processes. Its ability to block Syk-dependent signaling in platelets and inhibit NLRP3 inflammasome activation highlights its potential for studying inflammatory and thrombotic diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing Oxsi-2 in their studies. Further research may continue to uncover new applications for this versatile inhibitor in understanding the complex roles of Syk in health and disease.

References

- 1. OXSI 2 (CAS 622387-85-3): R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (OXSI-2), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ashpublications.org [ashpublications.org]

- 6. targetmol.com [targetmol.com]

- 7. Fucoidan Is a Novel Platelet Agonist for the C-type Lectin-like Receptor 2 (CLEC-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.sg]

- 11. The oxindole Syk inhibitor OXSI-2 blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Effects of Oxsi-2 on Platelet Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Oxsi-2, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), on platelet function. Emerging research has identified Syk as a critical mediator in the signaling cascade of the platelet collagen receptor, glycoprotein VI (GPVI). By targeting Syk, Oxsi-2 presents a promising avenue for the development of novel antiplatelet therapies. This document details the mechanism of action of Oxsi-2, summarizes the available quantitative data on its inhibitory effects, provides detailed experimental protocols for assessing these effects, and visualizes the relevant signaling pathways.

Introduction: The Role of Syk in Platelet Activation

Platelet activation is a central process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, leading to their activation, aggregation, and the formation of a hemostatic plug. Collagen, a major component of the extracellular matrix, is a potent activator of platelets, primarily through its interaction with the GPVI receptor.

The binding of collagen to GPVI initiates a complex intracellular signaling cascade. This process is dependent on an immunoreceptor tyrosine-based activation motif (ITAM) signaling pathway, which is analogous to signaling in immune cells. A key protein in this pathway is Spleen Tyrosine Kinase (Syk). Following GPVI clustering, Src family kinases phosphorylate the FcRγ-chain associated with GPVI, creating a docking site for Syk. The recruitment and subsequent activation of Syk are pivotal for the downstream signaling events that lead to platelet activation, including calcium mobilization, degranulation, and integrin activation, ultimately resulting in platelet aggregation.

Given its crucial role, Syk has emerged as an attractive therapeutic target for the modulation of platelet function. Selective inhibition of Syk offers the potential to prevent arterial thrombosis with a potentially lower risk of bleeding compared to conventional antiplatelet agents. Oxsi-2 is an oxindole-based small molecule inhibitor that has demonstrated high selectivity for Syk.

Mechanism of Action of Oxsi-2 in Platelets

Oxsi-2 exerts its antiplatelet effects by directly inhibiting the kinase activity of Syk. By binding to the ATP-binding pocket of Syk, Oxsi-2 prevents the autophosphorylation and subsequent activation of the enzyme. This blockade of Syk activity interrupts the GPVI signaling cascade at a critical juncture. Consequently, the downstream signaling molecules, including phospholipase Cγ2 (PLCγ2), are not activated, leading to an abrogation of intracellular calcium release and the suppression of platelet activation and aggregation.

Notably, the inhibitory action of Oxsi-2 is specific to the GPVI pathway. Studies have shown that it does not affect platelet activation induced by agonists that bypass the Syk-dependent pathway, such as those acting on G-protein coupled receptors like the thrombin receptor (PAR1) or the ADP receptor (P2Y12), when they are the primary agonists. This specificity suggests that Oxsi-2 may offer a targeted antiplatelet effect with a more favorable safety profile.

Quantitative Data on the Effects of Oxsi-2 on Platelet Function

The following table summarizes the available quantitative data on the inhibitory effects of Oxsi-2 on platelet function. It is important to note that publicly available data on the dose-response relationship and IC50 values for Oxsi-2 in platelet assays are currently limited.

| Parameter | Agonist | Assay | Effect of Oxsi-2 | Reference |

| Platelet Aggregation | Convulxin | Light Transmission Aggregometry | Complete inhibition at 2 µM | [1] |

| Dense Granule Secretion | Convulxin | Luciferase-based ATP release | Inhibition (Specific dose-response data not available) | [1] |

Note: Convulxin is a potent and specific agonist for the GPVI receptor and is commonly used to study GPVI-mediated platelet activation.[2][3]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the effects of Oxsi-2 on platelet function.

Platelet Preparation

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off. Carefully collect the upper, platelet-rich plasma layer.

-

Washed Platelet Preparation: To the PRP, add acid-citrate-dextrose (ACD) solution (1:9 ratio of ACD to PRP) and prostaglandin E1 (PGE1) to a final concentration of 1 µM to prevent platelet activation during processing. Centrifuge at 800 x g for 10 minutes.

-

Resuspension: Discard the supernatant and gently resuspend the platelet pellet in a Tyrode's buffer (pH 7.4) containing 0.02 U/mL apyrase and 2 mM CaCl2. Adjust the platelet count to the desired concentration (typically 2.5 x 10^8 platelets/mL for aggregation studies).

-

Resting Period: Allow the washed platelets to rest at 37°C for at least 30 minutes before conducting any experiments.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Instrumentation: Use a light transmission aggregometer.

-

Procedure: a. Pipette 450 µL of the washed platelet suspension into a siliconized glass cuvette with a stir bar. b. Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes with stirring (typically 1000 rpm). c. Add 50 µL of either vehicle (e.g., DMSO) or varying concentrations of Oxsi-2 to the platelet suspension and incubate for a predetermined time (e.g., 5-10 minutes). d. Establish a baseline of 0% aggregation. e. Initiate platelet aggregation by adding a specific concentration of the GPVI agonist, convulxin (e.g., 10-100 ng/mL). f. Record the change in light transmission for at least 5 minutes. Maximum aggregation is defined as 100% light transmission, established using a platelet-poor plasma blank.

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of Oxsi-2 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Oxsi-2 concentration.

Dense Granule Secretion Assay (Luciferase-Based ATP Release)

-

Principle: This assay measures the release of ATP from platelet dense granules upon activation. The released ATP reacts with a luciferin-luciferase reagent to produce a luminescent signal that is proportional to the amount of ATP released.

-

Procedure: a. In a 96-well white, clear-bottom plate, add 180 µL of the washed platelet suspension per well. b. Add 20 µL of either vehicle or varying concentrations of Oxsi-2 to the wells and incubate at 37°C for 5-10 minutes. c. Add 20 µL of a luciferin-luciferase reagent to each well. d. Measure the baseline luminescence using a plate reader with luminescence detection capabilities. e. Initiate secretion by adding 20 µL of convulxin. f. Immediately begin recording the luminescence signal over time (e.g., every 30 seconds for 5 minutes).

-

Data Analysis: The amount of ATP released can be quantified by creating a standard curve with known concentrations of ATP. Calculate the percentage of inhibition of ATP release for each concentration of Oxsi-2 and determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of GPVI and the Point of Inhibition by Oxsi-2

The following diagram illustrates the GPVI signaling cascade in platelets and highlights the specific point of inhibition by Oxsi-2.

References

- 1. Rapid ubiquitination of Syk following GPVI activation in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Platelet activation and signal transduction by convulxin, a C-type lectin from Crotalus durissus terrificus (tropical rattlesnake) venom via the p62/GPVI collagen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

OXSI-2: A Technical Guide to its Role in Innate Immunity via NLRP3 Inflammasome Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system relies on a sophisticated network of sensors to detect pathogenic invasion and cellular damage. A key component of this network is the inflammasome, a multi-protein complex that drives the maturation of potent pro-inflammatory cytokines. The NLRP3 inflammasome, in particular, is implicated in a wide array of inflammatory diseases, making it a critical target for therapeutic intervention. Recent research has identified the spleen tyrosine kinase (Syk) as a crucial upstream regulator of NLRP3 activation. This guide provides a detailed technical overview of OXSI-2, a potent oxindole-based small molecule inhibitor of Syk, and its role in modulating the innate immune response by blocking NLRP3 inflammasome signaling and subsequent pyroptotic cell death. We consolidate the available data on its mechanism, present its effects in structured tables, detail relevant experimental protocols, and provide visual diagrams of the associated signaling pathways and workflows.

Introduction: Syk and the NLRP3 Inflammasome in Innate Immunity

The innate immune system initiates rapid inflammatory responses to threats through pattern recognition receptors (PRRs). Among these, NOD-like receptors (NLRs) are cytosolic sensors that can assemble into inflammasomes. The NLRP3 inflammasome is the most extensively studied and is activated by a diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and environmental irritants[1]. Its activation is a tightly regulated two-step process: a "priming" signal (Signal 1), typically from Toll-like receptors (TLRs), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). An "activation" signal (Signal 2) then triggers the assembly of the complex, consisting of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1[2].

This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are powerful drivers of inflammation. Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of programmed cell death known as pyroptosis[3][4].

Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, has emerged as a critical signaling node upstream of NLRP3 inflammasome activation[5]. Studies have shown that Syk can phosphorylate the adaptor protein ASC, an essential step for enhancing ASC oligomerization and the recruitment of pro-caspase-1, thereby promoting inflammasome formation[1]. Given its central role, Syk represents a promising therapeutic target for mitigating NLRP3-driven inflammation.

OXSI-2: A Potent Syk Kinase Inhibitor

OXSI-2 is a cell-permeable oxindole compound identified as a potent and selective inhibitor of Syk kinase[1]. Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of Syk, which prevents the kinase from phosphorylating its downstream substrates[6]. This targeted inhibition makes OXSI-2 a valuable tool for dissecting the role of Syk in cellular processes and a potential lead compound for the development of anti-inflammatory therapeutics.

Quantitative Data: Inhibitory Profile of OXSI-2

The following table summarizes the known quantitative inhibitory activities of OXSI-2.

| Parameter | Target/Process | Value | Cell Type / Condition | Source |

| IC₅₀ | Syk Kinase Activity | 14 nM | In vitro kinase assay | [7][8] |

| EC₅₀ | FcεRI-mediated Degranulation | 313 nM | Rat RBL-2H3 basophils |

OXSI-2 in Innate Immunity: Mechanism of Action

The primary role of OXSI-2 in innate immunity, as currently understood, is the targeted inhibition of the NLRP3 inflammasome pathway through its action on Syk. Research using the bacterial toxin nigericin—a potent and well-established activator of the NLRP3 inflammasome—has demonstrated that OXSI-2 effectively blocks all major downstream consequences of inflammasome activation[1].

The key findings are:

-

Inhibition of Inflammasome Assembly: By inhibiting Syk, OXSI-2 prevents the necessary phosphorylation events that lead to the assembly of the NLRP3-ASC-caspase-1 complex[1].

-

Blockade of Caspase-1 Activation and IL-1β Release: Consequently, the auto-catalysis of pro-caspase-1 is blocked, preventing the processing and release of mature IL-1β[1].

-

Suppression of Mitochondrial ROS: OXSI-2 treatment suppresses the generation of mitochondrial reactive oxygen species (ROS), a key event linked to NLRP3 activation[1].

-

Prevention of Pyroptosis: The inhibitor prevents the lytic cell death (pyroptosis) that normally follows NLRP3 activation[1].

-

Independence from K⁺ Efflux: Crucially, the inhibitory action of OXSI-2 occurs without affecting the upstream signal of potassium (K⁺) efflux, which is a primary trigger for nigericin-induced NLRP3 activation. This places Syk's function downstream of ion flux but upstream of inflammasome assembly[1].